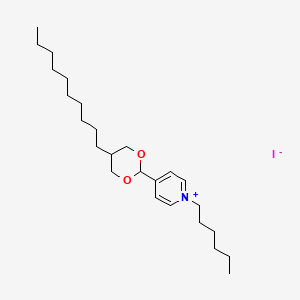
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide typically involves the reaction of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine with 1-hexyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The dioxane ring and alkyl chains play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Decyl-1,3-dioxan-2-yl)pyridine
- 4-(5-Decyl-1,3-dioxan-2-yl)benzoic acid
- 4-(5-Decyl-1,3-dioxan-2-yl)benzoyl chloride
Uniqueness
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide stands out due to its unique combination of a pyridinium salt with a dioxane ring and long alkyl chains
Propriétés
Numéro CAS |
500163-09-7 |
|---|---|
Formule moléculaire |
C25H44INO2 |
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
4-(5-decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium;iodide |
InChI |
InChI=1S/C25H44NO2.HI/c1-3-5-7-9-10-11-12-13-15-23-21-27-25(28-22-23)24-16-19-26(20-17-24)18-14-8-6-4-2;/h16-17,19-20,23,25H,3-15,18,21-22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FBFLWYPAPHFZDK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC1COC(OC1)C2=CC=[N+](C=C2)CCCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


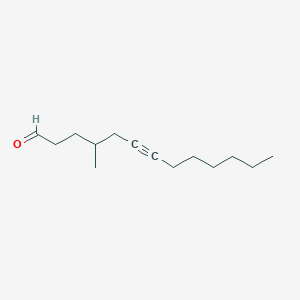
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
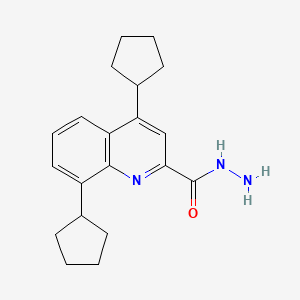
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
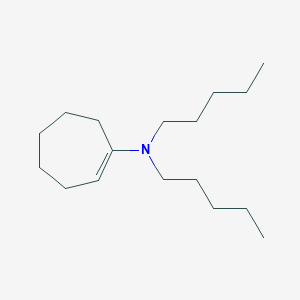
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
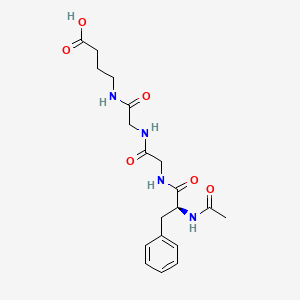
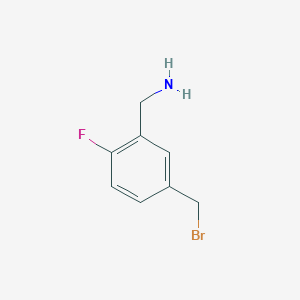
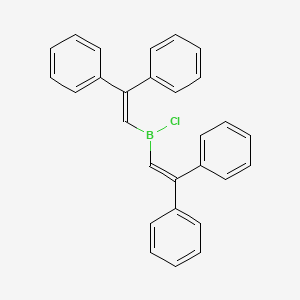
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
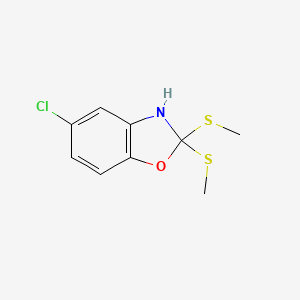
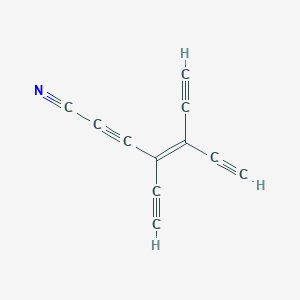
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
